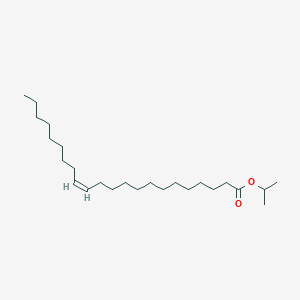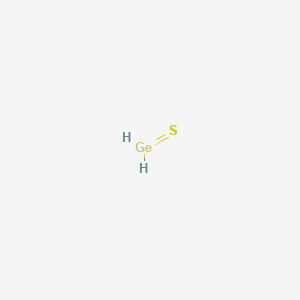![molecular formula C11H7N3S B076781 2-Phenylthiazolo[5,4-d]pyrimidine CAS No. 13316-07-9](/img/structure/B76781.png)
2-Phenylthiazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylthiazolo[5,4-d]pyrimidine is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications, including anticancer, antiviral, and antibacterial activities.
Mecanismo De Acción
The mechanism of action of 2-Phenylthiazolo[5,4-d]pyrimidine is not fully understood. However, several studies have suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation and viral replication. It may also disrupt bacterial cell wall synthesis, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Phenylthiazolo[5,4-d]pyrimidine has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. In addition, it may modulate the immune system, leading to enhanced antitumor activity. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Phenylthiazolo[5,4-d]pyrimidine in lab experiments is its broad spectrum of activity against cancer, viruses, and bacteria. It may also have fewer side effects compared to traditional chemotherapeutic agents. However, its low solubility in water may limit its use in certain experiments. In addition, more studies are needed to determine its toxicity and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of 2-Phenylthiazolo[5,4-d]pyrimidine. One area of interest is the development of more efficient synthetic methods to produce this compound. Another area of focus is the optimization of its pharmacokinetic properties to improve its efficacy and reduce toxicity. In addition, more studies are needed to understand its mechanism of action and to identify potential drug targets. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, 2-Phenylthiazolo[5,4-d]pyrimidine is a promising compound with potential applications in medicinal chemistry. Its broad spectrum of activity against cancer, viruses, and bacteria makes it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. With continued research, this compound may one day become an important tool in the fight against cancer, viral infections, and bacterial diseases.
Métodos De Síntesis
Several synthetic methods have been reported for the preparation of 2-Phenylthiazolo[5,4-d]pyrimidine. One of the most commonly used methods involves the condensation of 2-aminothiazole with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-chloro-4-phenylpyrimidine to yield the final product.
Aplicaciones Científicas De Investigación
2-Phenylthiazolo[5,4-d]pyrimidine has been extensively studied for its potential use in medicinal chemistry. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also shown antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
13316-07-9 |
|---|---|
Nombre del producto |
2-Phenylthiazolo[5,4-d]pyrimidine |
Fórmula molecular |
C11H7N3S |
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
2-phenyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C11H7N3S/c1-2-4-8(5-3-1)10-14-9-6-12-7-13-11(9)15-10/h1-7H |
Clave InChI |
AHEPHBAENLDMRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CN=CN=C3S2 |
Sinónimos |
2-Phenylthiazolo[5,4-d]pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
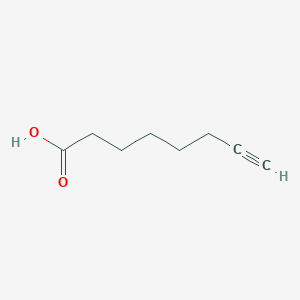
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
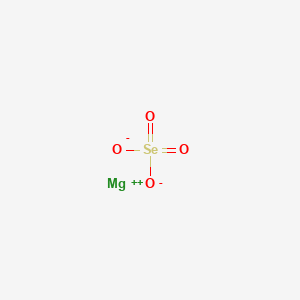
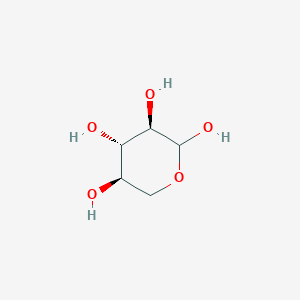
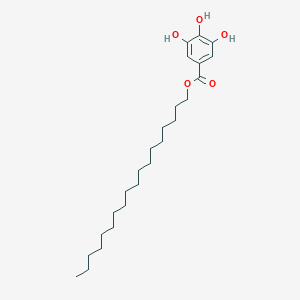
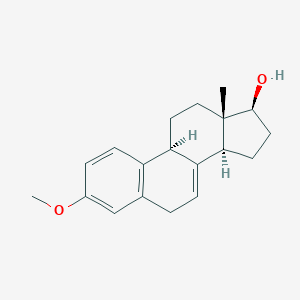
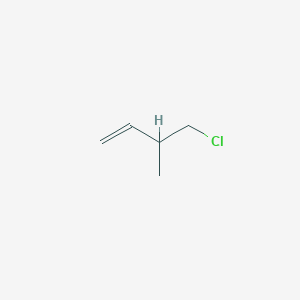

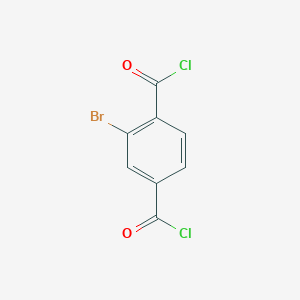
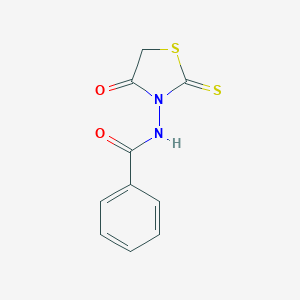
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
